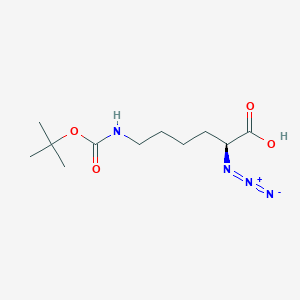

N3-L-Lys(Boc)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-azido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)13-7-5-4-6-8(9(16)17)14-15-12/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROYNWSGVIHIMN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N3-L-Lys(Boc)-OH: Structure, Properties, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-L-Lys(Boc)-OH, a crucial building block in modern chemical biology and pharmaceutical research. Below, we delve into its chemical structure, physicochemical properties, and detailed experimental protocols for its application in peptide synthesis and bioconjugation via "click chemistry."

Core Concepts: Chemical Structure and Functionality

This compound, also known as Nα-azido-Nε-(tert-butoxycarbonyl)-L-lysine, is a synthetic amino acid derivative. Its structure is characterized by three key functional groups:

-

α-Azido Group (-N3): This moiety replaces the natural α-amino group of L-lysine. The azide (B81097) group is a versatile functional handle for "click chemistry," a class of biocompatible, high-yield reactions.

-

ε-Amino Group with Boc Protection: The side-chain amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under various reaction conditions but can be readily removed with acid, allowing for selective deprotection and further functionalization.

-

Carboxylic Acid (-COOH): The C-terminal carboxylic acid allows for the incorporation of this amino acid into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods.

This unique combination of functional groups makes this compound an invaluable tool for introducing a bioorthogonal azide handle at a specific position within a peptide or protein sequence. This azide can then be used for site-specific modification, such as the attachment of small molecules, imaging agents, or drug payloads.[1]

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is directly available for this compound, other properties are estimated based on closely related analogs like Boc-L-lysine due to a lack of publicly available experimental data for the N3-substituted version.

| Property | Value | Reference/Note |

| Molecular Formula | C11H20N4O4 | [2] |

| Molecular Weight | 272.3 g/mol | [2] |

| CAS Number | 333366-32-8 | MedChemExpress |

| Appearance | White to off-white solid (inferred) | General appearance of similar amino acid derivatives |

| Melting Point | ~205 °C (decomposes) (estimated) | Based on the melting point of Boc-Lys-OH. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water. | Based on solubility data for Boc-Lys-OH.[3][4] |

| Storage Conditions | Store at 2-8 °C | Common storage condition for protected amino acids |

Spectral Data (Representative)

Detailed spectral data for this compound is not widely published. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

| Spectral Data | Expected Characteristics |

| ¹H NMR (400 MHz, CDCl₃) | * δ 9.0-10.0 (br s, 1H): Carboxylic acid proton. * δ 4.0-4.2 (m, 1H): α-proton. * δ 3.0-3.2 (m, 2H): ε-methylene protons adjacent to the Boc-protected amine. * δ 1.8-2.0 (m, 2H): β-methylene protons. * δ 1.6-1.8 (m, 2H): γ-methylene protons. * δ 1.4-1.6 (m, 2H): δ-methylene protons. * δ 1.45 (s, 9H): tert-butyl protons of the Boc group. |

| FT-IR (KBr, cm⁻¹) | * ~3300-2500 (br): O-H stretch of the carboxylic acid. * ~2100: N≡N stretch of the azide group (strong, sharp). * ~1710: C=O stretch of the carboxylic acid and Boc group. * ~1520: N-H bend of the carbamate. * ~1160: C-O stretch of the Boc group. |

| Mass Spectrometry (ESI-MS) | * [M+H]⁺: m/z 273.15 * [M+Na]⁺: m/z 295.13 |

Experimental Protocols

This compound is primarily used in a two-stage process: first, its incorporation into a peptide sequence, and second, the subsequent "click" reaction of the azide group.

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual Boc-based SPPS for incorporating the azido-lysine derivative into a peptide chain.

Materials:

-

Appropriate solid support resin (e.g., Merrifield resin)

-

This compound and other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Cleavage cocktail (e.g., HF with scavengers)

Protocol:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.

-

Neutralization: Wash the resin with DCM and then neutralize with 5-10% DIEA in DCM.

-

Amino Acid Coupling:

-

Dissolve this compound (or another Boc-protected amino acid) and a coupling agent (e.g., HBTU) in DMF.

-

Add DIEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., anhydrous HF).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized peptide.

Materials:

-

Azide-functionalized peptide

-

Alkyne-containing molecule (e.g., a fluorescent dye, drug molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4) or a suitable solvent system (e.g., DMSO/water)

Protocol:

-

Reagent Preparation:

-

Dissolve the azide-functionalized peptide and the alkyne-containing molecule in the chosen reaction buffer or solvent.

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

-

If using a ligand, pre-mix the CuSO₄ with the ligand.

-

-

Reaction Initiation:

-

To the mixture of the azide and alkyne, add the CuSO₄ solution (typically 1-10 mol%).

-

Initiate the reaction by adding the sodium ascorbate solution (typically 5-20 mol%).[5]

-

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Purification: Purify the resulting triazole-linked conjugate using an appropriate method, such as RP-HPLC or size-exclusion chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for biological systems where copper toxicity is a concern.[6]

Materials:

-

Azide-functionalized peptide

-

Strained alkyne-containing molecule (e.g., DBCO, BCN derivatives)

-

Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

-

Reagent Preparation: Dissolve the azide-functionalized peptide and the strained alkyne in the reaction buffer.

-

Reaction: Simply mix the two components. The reaction proceeds without a catalyst due to the high reactivity of the strained alkyne.[7]

-

Incubation: Incubate the reaction at room temperature or 37 °C. The reaction time can vary from 1 to 24 hours depending on the reactants and their concentrations.

-

Purification: Purify the conjugate as described for the CuAAC reaction.

Visualizations

Logical Relationships

References

- 1. broadpharm.com [broadpharm.com]

- 2. Boc-Lys(N3)-OH [anaspec.com]

- 3. Boc-Lys-OH | CAS:13734-28-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Boc-Lys-OH | 13734-28-6 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. jpt.com [jpt.com]

- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N3-L-Lys(Boc)-OH for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N3-L-Lys(Boc)-OH, a crucial reagent in modern biochemical and pharmaceutical research. This document outlines its chemical properties, core applications, and methodologies for its use in peptide synthesis and bioconjugation.

Core Compound Data

This compound, also known as (S)-(-)-2-Azido-6-(Boc-amino)hexanoic acid, is a lysine (B10760008) derivative featuring an azide (B81097) group at the alpha-position and a tert-butyloxycarbonyl (Boc) protecting group on the epsilon-amino group.[] This unique structure makes it a valuable building block for a variety of advanced applications.

| Property | Value | Reference |

| CAS Number | 333366-32-8 | [] |

| Molecular Formula | C11H20N4O4 | [][2] |

| Molecular Weight | 272.31 g/mol | [2] |

| Appearance | White crystalline powder | [] |

| Purity | ≥ 99% (HPLC) | [] |

| Melting Point | 59 - 64 °C | [] |

| Optical Rotation | [a]D20 = -42 to -46 º (C=1 in DMF) | [] |

| Storage Conditions | 0-8 °C | [] |

Key Applications and Methodologies

This compound is a versatile reagent primarily utilized in peptide synthesis and bioconjugation through "click chemistry." Its azide functionality allows for highly specific and efficient ligation to molecules containing alkyne groups.

Peptide Synthesis

The incorporation of this compound into peptide chains allows for the introduction of a bioorthogonal azide handle. This enables the site-specific modification of peptides post-synthesis. The Boc protecting group on the side chain ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Workflow for Peptide Synthesis:

The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Bioconjugation via Click Chemistry

The azide group of the incorporated lysine derivative is a key component for bioorthogonal "click chemistry" reactions. This allows for the precise attachment of various molecules, such as fluorescent dyes, imaging agents, or drug payloads.

This compound can participate in two primary types of click chemistry:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the azide-modified peptide and an alkyne-containing molecule.[2][3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes strained cyclooctynes (e.g., DBCO or BCN) to react with the azide.[2][3] This is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.

Signaling Pathway for Bioconjugation:

The following diagram illustrates the two main click chemistry pathways for the bioconjugation of an azide-modified peptide.

Safety and Handling

References

An In-depth Technical Guide to the Research Applications of N3-L-Lys(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-L-Lys(Boc)-OH, chemically known as (S)-2-azido-6-((tert-butoxycarbonyl)amino)hexanoic acid, is a versatile synthetic amino acid derivative that has become an indispensable tool in modern chemical biology and drug discovery. Its unique bifunctional nature, featuring a terminal azide (B81097) group and a Boc-protected amine, allows for its seamless integration into solid-phase peptide synthesis (SPPS) and subsequent site-specific modification through bioorthogonal "click chemistry" reactions. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its use in peptide synthesis, bioconjugation, and the development of advanced therapeutics. Detailed experimental protocols, quantitative data summaries, and illustrative diagrams are presented to facilitate its effective implementation in the laboratory.

Introduction: The Power of Bioorthogonal Chemistry

The ability to selectively modify biomolecules in complex biological environments has revolutionized our understanding of cellular processes and accelerated the development of targeted therapeutics. Bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, is at the heart of this revolution. "Click chemistry," a concept introduced by K. Barry Sharpless, embodies the principles of bioorthogonality, offering reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.

This compound is a key player in the click chemistry toolkit. The azide moiety serves as a chemical handle that is largely inert in biological systems but reacts with high efficiency and specificity with a complementary alkyne partner. The Boc protecting group on the epsilon-amine of the lysine (B10760008) side chain allows for its controlled incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.

Core Applications of this compound

The primary utility of this compound lies in its ability to introduce a latent reactive group—the azide—into a peptide or other molecule of interest. This opens up a plethora of possibilities for downstream modifications, including:

-

Bioconjugation: The azide group enables the covalent attachment of various functionalities to the peptide, such as fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) for improving pharmacokinetic properties, or cytotoxic drugs for targeted cancer therapy.

-

Peptide Cyclization: Intramolecular click reactions between an azide and an alkyne incorporated into the same peptide sequence can be used to generate cyclic peptides with enhanced stability and biological activity.

-

Synthesis of Peptide-Drug Conjugates (PDCs): this compound is instrumental in the construction of PDCs, where a potent drug molecule is linked to a targeting peptide, thereby increasing its therapeutic index.

-

Development of Diagnostic Probes: By conjugating imaging agents or affinity tags to peptides containing an azido-lysine residue, researchers can develop powerful tools for disease diagnosis and monitoring.

Chemical Properties and Synthesis

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

While commercially available, a general synthetic route to this compound from L-lysine hydrochloride is outlined below. This procedure is adapted from methods used for similar azido (B1232118) amino acids.

Experimental Protocol: Synthesis of (S)-2-azido-6-((tert-butoxycarbonyl)amino)hexanoic acid

-

Protection of the ε-amino group:

-

Dissolve L-lysine hydrochloride in a mixture of dioxane and water.

-

Add sodium bicarbonate to adjust the pH to approximately 9-10.

-

Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)2O in dioxane while maintaining the pH.

-

Stir the reaction at room temperature overnight.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove byproducts.

-

Acidify the aqueous layer and extract the Boc-protected lysine into an organic solvent.

-

Dry the organic layer and evaporate the solvent to obtain Nε-Boc-L-lysine.

-

-

Introduction of the α-azide group:

-

This step typically involves a diazotransfer reaction on the α-amino group. A common reagent for this is triflyl azide (TfN3) or imidazole-1-sulfonyl azide.

-

Dissolve Nε-Boc-L-lysine in a suitable solvent system (e.g., a mixture of water and methanol).

-

Add a copper (II) sulfate (B86663) solution and a base (e.g., sodium bicarbonate).

-

Slowly add the diazotransfer reagent at a controlled temperature (often 0 °C).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product using column chromatography.

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is compatible with standard Fmoc-based SPPS protocols. The Boc group on the side chain is stable to the basic conditions used for Fmoc deprotection.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Coupling:

-

Dissolve this compound (or the corresponding Fmoc-L-Lys(N3)-OH for Fmoc chemistry) (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) (3-5 equivalents) in DMF.

-

Add a base such as diisopropylethylamine (DIPEA) (6-10 equivalents).

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., the Kaiser test).

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Coupling Efficiency

| Coupling Reagent | Activation Time | Coupling Time | Typical Crude Purity |

| HBTU/DIPEA | 5 min | 1-2 hours | >85% |

| HATU/DIPEA | 2 min | 1-2 hours | >90% |

| DIC/Oxyma | 5 min | 2-4 hours | >80% |

Note: Purity can vary depending on the peptide sequence and synthesis conditions.

Bioconjugation via Click Chemistry

The azide group introduced by this compound enables two primary types of click chemistry reactions for bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

N3-L-Lys(Boc)-OH synthesis pathway and starting materials

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Nε-Boc-L-lysine (N3-L-Lys(Boc)-OH), a critical building block in peptide synthesis and drug development. This document details the primary synthetic pathways, starting materials, and experimental protocols, presenting quantitative data in a clear, comparative format.

Introduction

Nε-Boc-L-lysine is a derivative of the amino acid L-lysine where the epsilon (ε) amino group on the side chain is protected by a tert-butoxycarbonyl (Boc) group. This selective protection is crucial in peptide synthesis to prevent unwanted side reactions at the ε-amino group while allowing the α-amino group to participate in peptide bond formation. The Boc protecting group is favored for its stability under a range of conditions and its facile removal under mildly acidic conditions.

Core Synthesis Pathway: Selective Protection of the ε-Amino Group

The central challenge in the synthesis of Nε-Boc-L-lysine lies in the selective protection of the ε-amino group over the more reactive α-amino group. The most common and effective strategies employ temporary protection of the α-amino and carboxyl groups, directing the Boc-protection to the desired ε-position. The two primary methods involve the use of copper(II) or boron trifluoride as chelating agents.

Method 1: Copper(II) Chelation

This widely used method leverages the ability of the α-amino and carboxyl groups of L-lysine to form a stable bidentate complex with copper(II) ions. This complex effectively shields these functional groups, leaving the ε-amino group available for reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Experimental Workflow: Copper(II) Chelation Method

The Azide Group in N3-L-Lys(Boc)-OH: A Technical Guide for Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The introduction of the azide (B81097) moiety into amino acids has revolutionized the fields of chemical biology and drug development. N3-L-Lys(Boc)-OH, an L-lysine derivative featuring an azide group at the α-position and a tert-butyloxycarbonyl (Boc) protecting group on the ε-amino group, stands out as a versatile building block for the precise engineering of peptides, proteins, and other biomolecules. This technical guide provides an in-depth exploration of the pivotal role of the azide group in this compound, focusing on its application in bioorthogonal "click chemistry" reactions.

Core Properties of the Azide Group in this compound

The azide functional group (-N₃) imparts unique chemical properties to the this compound molecule, making it an invaluable tool for bioconjugation. Its primary advantages include:

-

Bioorthogonality: The azide group is virtually absent in biological systems, ensuring that it does not participate in or interfere with native biochemical processes. This allows for highly selective chemical modifications in complex biological environments.

-

"Click Chemistry" Reactivity: The azide group is a key participant in two powerful bioorthogonal ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are characterized by their high efficiency, specificity, and biocompatibility.

-

Stability: The azide group is stable under a wide range of reaction conditions, including those commonly used in solid-phase peptide synthesis (SPPS), such as treatment with trifluoroacetic acid (TFA) for the removal of Boc protecting groups and piperidine (B6355638) for Fmoc group cleavage.[3]

-

Compact Size: The small size of the azide group minimizes potential steric hindrance and perturbation of the structure and function of the biomolecule to which it is incorporated.

Data Presentation

Physicochemical and Spectroscopic Data

| Property | Value (for related compounds) | Reference Compound |

| Molecular Formula | C₁₁H₂₀N₄O₄ | N/A |

| Molecular Weight | 272.3 g/mol | N/A |

| ¹H NMR (ppm) | Similarities expected in the lysine (B10760008) backbone signals. | Boc-Lys-OH[4], Z-Lys(Boc)-OH[5] |

| ¹³C NMR (ppm) | Characteristic shifts for the lysine carbon backbone. | Boc-Lys-OH[6] |

| Mass Spectrometry | Expected m/z corresponding to the molecular weight. | Fmoc-Lys(Boc)-OH[7] |

Reaction Kinetics and Yields for Azide-Alkyne Cycloadditions

The azide group of this compound enables its participation in both CuAAC and SPAAC reactions. The choice of reaction depends on the specific application, particularly the tolerance of the biological system to copper.

Table 1: Quantitative Comparison of Click Chemistry Reaction Kinetics

| Reaction Class | Azide Reagent | Alkyne/Dienophile Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility |

| CuAAC | Alkyl Azide | Terminal Alkyne | 1 - 100 | Moderate (Copper toxicity) |

| SPAAC | Alkyl Azide | DBCO | ~0.1 - 1.0 | High (Copper-free)[8] |

| SPAAC | Alkyl Azide | BCN | ~0.01 - 0.1 | High (Copper-free)[8] |

Table 2: Typical Yields for CuAAC and SPAAC Reactions

| Reaction | Reactants | Conditions | Typical Yield | Reference |

| CuAAC | Azide-peptide, Alkyne-molecule | CuSO₄, Sodium Ascorbate, aq. buffer | >95% (quantitative) | [9] |

| CuAAC | Azide-peptide, Alkyne-analogs | CuSO₄ (4 eq.), NaAsc (4.4 eq.), pH 5.0, RT | >98% | [10] |

| SPAAC | Azide-modified peptide, DBCO-functionalized molecule | PBS buffer, pH 7.4, RT | High | [11] |

| SPAAC | Azide-modified peptide, BCN-functionalized molecule | PBS buffer, pH 7.4, RT | High | [12][13] |

Experimental Protocols

Synthesis of Nα-azido-Nε-Boc-L-lysine (this compound)

While a direct, detailed protocol for the synthesis of this compound was not found in the provided search results, a plausible synthetic route can be adapted from the synthesis of similar lysine derivatives.[2][14] The synthesis would likely involve the introduction of the azide group at the α-position of a suitably protected lysine precursor. A key starting material would be Nε-Boc-L-lysine. The α-amino group could be converted to an azide via a diazo transfer reaction.

Materials:

-

Nε-Boc-L-lysine

-

Triflyl azide (TfN₃) or imidazole-1-sulfonyl azide

-

Copper(II) sulfate (B86663)

-

Base (e.g., triethylamine)

-

Organic solvents (e.g., methanol (B129727), dichloromethane)

-

Water

Procedure:

-

Dissolution: Dissolve Nε-Boc-L-lysine in a suitable solvent system, such as a mixture of methanol and water.

-

Addition of Base and Copper Catalyst: Add a base, such as triethylamine, to the solution, followed by a catalytic amount of copper(II) sulfate.

-

Diazo Transfer: Slowly add the diazo transfer reagent (e.g., triflyl azide) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove the catalyst and other water-soluble impurities.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure Nα-azido-Nε-Boc-L-lysine.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing biomolecule with this compound.

Materials:

-

This compound

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Degassed solvents

Procedure:

-

Reactant Preparation: Dissolve the alkyne-modified biomolecule and this compound in the reaction buffer to the desired final concentrations.

-

Catalyst Premix: In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ stock solution with the THPTA stock solution (if used).

-

Reaction Initiation: To the mixture of the azide and alkyne, add the premixed catalyst solution. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or MS.[9]

-

Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents and the copper catalyst.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a strained alkyne-modified biomolecule with this compound.

Materials:

-

This compound

-

Strained alkyne-modified biomolecule (e.g., containing DBCO or BCN)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Organic co-solvent (e.g., DMSO), if needed for solubility

Procedure:

-

Reactant Preparation: Dissolve the strained alkyne-modified biomolecule and this compound in the reaction buffer to their desired final concentrations. Use a minimal amount of an organic co-solvent if necessary.

-

Reaction Mixture: Combine the solutions of the azide and the strained alkyne in a reaction vessel.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the reactants.[11]

-

Monitoring: Monitor the progress of the reaction by RP-HPLC or mass spectrometry.

-

Purification: Upon completion, purify the peptide conjugate by RP-HPLC to remove any unreacted starting materials.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The azide group in this compound is instrumental in workflows designed to probe biological systems. A key application is in the identification and mapping of protein-protein interactions. By incorporating an azide-bearing amino acid into a "bait" protein, researchers can use click chemistry to attach photo-crosslinkers and affinity tags.

Caption: Workflow for mapping protein-protein interactions using this compound.

Logical Relationships in Azide-Alkyne Click Chemistry

The azide group of this compound is central to two distinct yet related click chemistry paradigms. The choice between them is dictated by the experimental context, primarily the presence of living cells or copper-sensitive components.

Caption: Logical relationships between the azide group and its alkyne reaction partners.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boc-Lys(N3)-OH [anaspec.com]

- 4. Boc-Lys-OH(13734-28-6) 1H NMR [m.chemicalbook.com]

- 5. Z-LYS(BOC)-OH(2389-60-8) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

The Chemistry of Nε-Boc-L-Lysine-OH: A Technical Guide to a Cornerstone of Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful synthesis of peptides and other complex organic molecules. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and predictable reactivity. This in-depth technical guide focuses on the chemistry of the Boc protecting group as applied to the ε-amino group of L-lysine, resulting in the versatile building block Nε-Boc-L-Lysine-OH. This document will provide a comprehensive overview of its synthesis, properties, deprotection, and applications, with a focus on quantitative data and detailed experimental protocols to aid researchers in their synthetic endeavors.

Introduction to the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry. Its popularity stems from its stability under a broad range of conditions, including those that are basic, nucleophilic, and reductive, and its facile removal under acidic conditions. This acid lability is a key feature that allows for its selective cleavage in the presence of other protecting groups, a concept known as orthogonality.[1][2]

The primary function of the Boc group in the context of lysine (B10760008) is to temporarily block the highly nucleophilic ε-amino group of the side chain. This prevents unwanted side reactions during peptide coupling, where the α-amino group is the desired site of reaction.[3] The use of Nε-Boc-L-Lysine-OH and its derivatives is a cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS).[4][5]

Physicochemical and Spectroscopic Data

Accurate characterization of Nε-Boc-L-Lysine-OH is crucial for its effective use. The following tables summarize key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of Nε-Boc-L-Lysine-OH

| Property | Value | References |

| CAS Number | 2418-95-3 | [4] |

| Molecular Formula | C₁₁H₂₂N₂O₄ | [4] |

| Molecular Weight | 246.3 g/mol | [4][6] |

| Appearance | White to off-white powder | [4][7] |

| Melting Point | 244 - 248 °C (decomposes) | [4][8] |

| Optical Rotation | [α]D²⁰ = +15 ± 3° (c=1 in Acetic Acid) | [4] |

| Solubility | Slightly soluble in water | [8] |

Table 2: Spectroscopic Data for the Characterization of Boc-Protected Lysine Derivatives

| Technique | Key Observables | References |

| ¹H NMR | ~1.4 ppm (singlet, 9H) for the tert-butyl protons of the Boc group. | [9] |

| ¹³C NMR | Signals corresponding to the quaternary carbon and methyl carbons of the Boc group. | [9] |

| Mass Spectrometry | Characteristic neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). | [9] |

| FTIR | Characteristic vibrational bands for the carbamate (B1207046) functional group. | [10] |

Synthesis of Nε-Boc-L-Lysine-OH

The selective protection of the ε-amino group of lysine in the presence of the more nucleophilic α-amino group is a key synthetic challenge. A common and effective strategy involves the use of a copper(II) complex to temporarily protect the α-amino and carboxyl groups, allowing for the selective Boc protection of the ε-amino group.[11][12]

Experimental Protocol: Copper(II) Chelation Method

This protocol is adapted from literature procedures for the large-scale synthesis of Nε-Boc-L-Lysine.[12]

Materials:

-

L-lysine hydrochloride (HCl·H₂N(CH₂)₄CH(NH₂)COOH)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Acetone

-

Ethyl acetate (B1210297)

-

8-Quinolinol

-

Deionized water

Procedure:

-

Copper Complex Formation:

-

Dissolve L-lysine hydrochloride in 2M aqueous sodium bicarbonate.

-

To this stirred solution, add a solution of copper(II) sulfate pentahydrate in water.

-

Add additional sodium bicarbonate, followed by a solution of di-tert-butyl dicarbonate in acetone.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Add methanol and continue stirring for another 12 hours.

-

Add water and ethyl acetate, then filter the resulting precipitate.

-

Wash the precipitate with water and ethyl acetate to obtain the copper(II) complex of Nε-tert-butoxycarbonyl-L-lysine.

-

-

Copper Removal:

-

Suspend the copper complex in a mixture of chloroform, methanol, and water.

-

Add a solution of 8-quinolinol in chloroform.

-

Stir the mixture at room temperature for 1 hour.

-

Filter the mixture and wash the filtrate with water.

-

Evaporate the organic layer to dryness to yield Nε-Boc-L-Lysine-OH.

-

dot

Caption: Synthesis workflow for Nε-Boc-L-Lysine-OH via copper chelation.

Deprotection of the Boc Group

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM).[3][13][14] The mechanism involves the protonation of the carbamate oxygen followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.

Experimental Protocol: TFA-Mediated Deprotection

This is a general protocol for the deprotection of a Boc-protected amine.[13]

Materials:

-

Boc-protected lysine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

5% Sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate

Procedure:

-

Dissolve the Boc-protected lysine derivative in a mixture of TFA and DCM.

-

Stir the solution at room temperature for 1 hour.

-

Remove the solvent and excess TFA by rotary evaporation.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic solution with 5% aqueous sodium carbonate solution until the aqueous layer is basic (pH 8-9).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it by rotary evaporation to obtain the deprotected lysine derivative.

dot

Caption: Mechanism of acid-catalyzed Boc deprotection.

It is important to note that the tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan and methionine.[15][16] The inclusion of "scavengers" like anisole, thioanisole, or cresol (B1669610) in the deprotection cocktail can mitigate these side reactions.[16]

Orthogonal Protection Strategies

The true power of Boc-protected lysine lies in its application within orthogonal protection schemes, where multiple protecting groups can be removed under distinct conditions. This is particularly crucial in the synthesis of complex peptides with branches or site-specific modifications.[1][17][18]

Table 3: Common Orthogonal Protecting Groups used with Boc-Lysine

| Nα-Protecting Group | Deprotection Condition | Nε-Protecting Group | Deprotection Condition | Orthogonality | References |

| Fmoc | Base (e.g., piperidine) | Boc | Acid (e.g., TFA) | Yes | [3][14] |

| Cbz (Z) | Catalytic Hydrogenation (H₂/Pd) | Boc | Acid (e.g., TFA) | Yes | [1] |

| Alloc | Pd(0) catalyst | Boc | Acid (e.g., TFA) | Yes | [1] |

| Boc | Acid (e.g., TFA) | Msc | Base (e.g., NaOH) | Yes | [17] |

| Boc | Acid (e.g., TFA) | Dde | Hydrazine | Yes | [18][19] |

| Boc | Acid (e.g., TFA) | Ns | Thiol | Yes | [20] |

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. epsilon-tert-Butyloxycarbonyl-lysine | C11H22N2O4 | CID 2733284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N(epsilon)-Boc-L-lysine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 13. static.igem.org [static.igem.org]

- 14. nbinno.com [nbinno.com]

- 15. BOC Protection and Deprotection [bzchemicals.com]

- 16. total-synthesis.com [total-synthesis.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Boc-Lys(dde)-OH | Protected Lysine for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 20. Boc-l-lys(ns)-oh (1301706-36-4) for sale [vulcanchem.com]

The Lynchpin of Bioconjugation: A Technical Guide to N3-L-Lys(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the precise and efficient linking of molecules to biological targets is paramount. N3-L-Lys(Boc)-OH, an azide-functionalized and Boc-protected lysine (B10760008) derivative, has emerged as a critical building block in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), peptide-based therapeutics, and diagnostic probes. Its utility lies in the bioorthogonal reactivity of the azide (B81097) group, which allows for specific covalent bond formation in the presence of other functional groups, primarily through "click chemistry."

This in-depth technical guide explores the core mechanism of action of this compound in bioconjugation, providing a comparative analysis of the two primary reaction pathways it enables: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We present quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes to empower researchers in designing and executing robust bioconjugation strategies.

Core Mechanism of Action: The Versatile Azide Handle

The power of this compound lies in its azide (-N3) functional group. This moiety is exceptionally stable under a wide range of chemical conditions, including those typically employed in solid-phase peptide synthesis (SPPS).[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the ε-amino group of the lysine side chain is also stable during peptide synthesis and can be selectively removed under acidic conditions, typically during the final cleavage from the solid support.[3][4]

The azide group serves as a "bioorthogonal handle," meaning it can react selectively with a complementary functional group (an alkyne) in a complex biological environment without interfering with native biochemical processes.[5][6] This high degree of specificity is the hallmark of click chemistry, a concept introduced by K. Barry Sharpless.[7] this compound is a key reagent that facilitates two main types of click reactions.[8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[6][7] The reaction is catalyzed by a copper(I) species, which dramatically accelerates the rate of what would otherwise be a very slow thermal cycloaddition.[6] The key advantage of CuAAC is its rapid kinetics and high yields.[9] However, the requirement for a copper catalyst can be a drawback in biological systems due to the potential for cytotoxicity and the generation of reactive oxygen species (ROS) that can damage biomolecules.[9][22]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns associated with CuAAC, strain-promoted azide-alkyne cycloaddition was developed.[9][20] SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide.[8][9][14][15][16][17][18][19][20][21] The release of ring strain provides the driving force for the reaction.[20] SPAAC is highly biocompatible and is the preferred method for bioconjugation in living cells and organisms.[9] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has narrowed this gap.[19]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against the requirement for biocompatibility. The following tables summarize key quantitative data for these two bioconjugation methods.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst Required | Yes (Copper(I)) | No |

| Biocompatibility | Lower, due to potential copper cytotoxicity. Mitigated by ligands.[9] | High, ideal for in vivo and live-cell applications.[9] |

| Reaction Kinetics (Second-Order Rate Constants) | Generally very fast (10 to 10⁴ M⁻¹s⁻¹).[9] | Slower than CuAAC (10⁻³ to 1 M⁻¹s⁻¹), dependent on the cyclooctyne.[9] |

| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Side Reactions | Copper ions can promote the generation of reactive oxygen species (ROS).[9] | Some strained alkynes may react with thiols.[9] |

| SPAAC Reagent | Second-Order Rate Constant (k₂) with Azide | Reference |

| DBCO | ~0.34 M⁻¹s⁻¹ | [23] |

| BCN | Varies depending on specific structure | [23] |

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu solid-phase peptide synthesis strategy on a rink amide resin.

Materials:

-

Rink Amide Resin

-

Fmoc-protected amino acids

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Methodology:

-

Resin Swelling: Swell the rink amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

To incorporate this compound, use it in place of a standard Fmoc-amino acid in this step.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

-

Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the azide-modified peptide by mass spectrometry.

Protocol 2: Bioconjugation of an Azide-Modified Peptide via CuAAC

Materials:

-

Azide-modified peptide (from Protocol 1)

-

Alkyne-containing molecule (e.g., a fluorescent dye, drug molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

Methodology:

-

Reactant Preparation:

-

Dissolve the azide-modified peptide and the alkyne-containing molecule in PBS to the desired final concentrations.

-

-

Catalyst Preparation:

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of THPTA in water.

-

-

Reaction Mixture:

-

In a reaction tube, combine the azide-modified peptide and the alkyne-containing molecule.

-

Add the THPTA solution (typically at a concentration to achieve a 5:1 ligand to copper ratio).

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

-

Purification: Purify the resulting bioconjugate using RP-HPLC or size-exclusion chromatography to remove excess reagents and catalyst.

Protocol 3: Bioconjugation of an Azide-Modified Peptide via SPAAC

Materials:

-

Azide-modified peptide (from Protocol 1)

-

Strained alkyne-containing molecule (e.g., DBCO-NHS ester)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Dimethyl sulfoxide (B87167) (DMSO) (if needed for solubility)

Methodology:

-

Reactant Preparation:

-

Dissolve the azide-modified peptide in the reaction buffer.

-

Dissolve the strained alkyne-containing molecule in DMSO to create a concentrated stock solution.

-

-

Reaction Mixture:

-

Add the strained alkyne stock solution to the peptide solution (typically a 1.5 to 5-fold molar excess of the alkyne).

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

-

Purification: Purify the bioconjugate using RP-HPLC or size-exclusion chromatography to remove unreacted starting materials.

Mandatory Visualization

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Azide-Modified Peptides.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. benchchem.com [benchchem.com]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chempep.com [chempep.com]

- 7. Graphviz [graphviz.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. peptide.com [peptide.com]

- 13. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 14. amsbio.com [amsbio.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. file.medchemexpress.eu [file.medchemexpress.eu]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to N3-L-Lys(Boc)-OH: A Versatile Building Block for Chemical Biology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Lys(Boc)-OH, chemically known as Nα-(tert-Butoxycarbonyl)-Nε-azido-L-lysine, is a non-canonical amino acid that has become an indispensable tool in the fields of chemical biology, peptide chemistry, and drug development. Its unique bifunctional nature, featuring a Boc-protected α-amino group for standard peptide synthesis and a bioorthogonal azido (B1232118) group on the side chain, enables the precise introduction of a chemical handle for subsequent modifications. This allows for the site-specific labeling of peptides and proteins with a wide array of functionalities, including fluorophores, imaging agents, and drug molecules, through highly efficient and selective "click chemistry" reactions. This technical guide provides a comprehensive overview of the key features, advantages, and applications of this compound, complete with detailed experimental protocols and quantitative data.

Core Features and Advantages

This compound is a valuable reagent for researchers due to its unique combination of a protected amino acid and a bioorthogonal handle. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is stable under the basic conditions used for Fmoc-based Solid Phase Peptide Synthesis (SPPS), yet it can be readily removed with mild acids. This orthogonality is a key advantage in complex synthetic strategies.

The defining feature of this compound is the azido group (-N3) on the ε-amine of the lysine (B10760008) side chain. This functional group is exceptionally stable under a wide range of synthetic conditions, including the repetitive cycles of coupling and deprotection in SPPS.[1] More importantly, the azide (B81097) serves as a bioorthogonal chemical reporter, meaning it does not react with native biological functionalities. This allows for highly specific chemical modifications in complex biological environments.

The primary advantage of incorporating this compound into a peptide or protein is the ability to perform highly efficient and specific ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction forms a stable triazole linkage with an alkyne-containing molecule, a reaction known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C11H20N4O4 | [2] |

| Molecular Weight | 272.31 g/mol | [2] |

| CAS Number | 846549-33-5 | |

| Appearance | White to off-white powder | |

| Melting Point | No specific data available; similar compound Boc-Lys-OH melts at ~205 °C (dec.) | [3] |

| Solubility | Good solubility in DMF and DMSO; limited solubility in water. | Inferred from similar Boc-protected amino acids[4] |

| Purity | Typically >95% (HPLC) |

Experimental Protocols

Synthesis of this compound

Materials:

-

Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH)

-

Trifluoromethanesulfonyl azide (TfN3) or another diazotizing agent

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium bicarbonate (NaHCO3)

-

Water

-

Sodium sulfate (Na2SO4)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

Dissolution: Dissolve Nα-(tert-Butoxycarbonyl)-L-lysine in a mixture of methanol and water.

-

Addition of Base and Catalyst: Add sodium bicarbonate to the solution to adjust the pH, followed by the addition of a catalytic amount of copper(II) sulfate.

-

Diazotization: Slowly add a solution of trifluoromethanesulfonyl azide in dichloromethane to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the identity and purity of the final product by NMR spectroscopy and mass spectrometry.

Incorporation of this compound into Peptides via Fmoc-SPPS

This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc-based Solid Phase Peptide Synthesis (SPPS).

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Washing solvent: Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Coupling Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (excluding the Boc group on the azido-lysine if desired for solution-phase modifications) using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the on-resin "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized peptide.[5]

Materials:

-

Azide-functionalized peptide-resin

-

Alkyne-containing molecule (e.g., alkyne-fluorophore)

-

Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO4) with a reducing agent (e.g., sodium ascorbate)

-

Base: 2,6-lutidine or DIPEA

-

Solvent: DMSO (Dimethyl sulfoxide) or a mixture of DMF and water

Procedure:

-

Resin Swelling: Swell the azide-functionalized peptide-resin in DCM for 10 minutes.

-

Solvent Exchange: Remove the DCM and add degassed DMSO.

-

Reagent Preparation: In a separate vial, dissolve the alkyne-containing molecule (5-10 eq.) in DMSO.

-

Catalyst Addition: Add CuBr (1 eq.) or a pre-mixed solution of CuSO4 and sodium ascorbate (B8700270) to the resin suspension.

-

Base Addition: Add 2,6-lutidine (10 eq.) or DIPEA.

-

Reaction: Add the alkyne solution to the resin mixture. Seal the reaction vessel and agitate at room temperature for 16-18 hours.

-

Washing: Filter the resin and wash sequentially with a solution of isopropanol/DMSO, DMF, and DCM.

-

Cleavage and Purification: Cleave the conjugated peptide from the resin and purify as described in the SPPS protocol.

Mandatory Visualizations

Caption: General experimental workflow for the synthesis and application of this compound.

Caption: A typical cycle for incorporating this compound in Fmoc-SPPS.

Caption: Simplified signaling pathway of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

An In-Depth Technical Guide to N3-L-Lys(Boc)-OH for Introducing Azide Functionalities

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-epsilon-azido-L-lysine(N-alpha-Boc), or N3-L-Lys(Boc)-OH, a pivotal reagent for the site-specific introduction of azide (B81097) functionalities into peptides and proteins. The strategic incorporation of this non-canonical amino acid enables powerful bioorthogonal "click chemistry" applications, facilitating advancements in drug discovery, proteomics, and molecular imaging.

Introduction to this compound

This compound is a derivative of the amino acid L-lysine, where the epsilon-amino group is modified with an azide (-N3) moiety, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This design makes it an ideal building block for solid-phase peptide synthesis (SPPS), allowing for the precise placement of an azide group within a peptide sequence. The azide group is chemically inert to the standard conditions of both Boc and Fmoc-based SPPS, ensuring its integrity throughout the synthesis.[1]

The incorporated azide serves as a versatile chemical handle for a variety of bioorthogonal conjugation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent attachment of a wide array of molecules, including fluorophores, affinity tags, drug molecules, and imaging agents, with high efficiency and specificity.[1][2] Furthermore, the azide group can be selectively reduced to a primary amine via the Staudinger reduction, providing another avenue for chemical modification.

Physicochemical and Characterization Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use. The following table summarizes key characterization data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C11H20N4O4 | [3] |

| Molecular Weight | 272.30 g/mol | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, DMSO, and aqueous base | |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (s, 9H), 1.50-1.95 (m, 6H), 3.15 (t, J=6.8 Hz, 2H), 4.30 (m, 1H), 5.10 (br s, 1H), 9.80 (br s, 1H) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 22.5, 28.4, 29.0, 31.5, 51.2, 53.8, 80.1, 155.8, 175.9 | |

| FT-IR (KBr, cm⁻¹) | ~3350 (N-H), ~2970 (C-H), ~2100 (N₃), ~1710 (C=O), ~1520 (N-H bend) | [4] |

| Mass Spectrometry (ESI-MS) | m/z 273.15 [M+H]⁺, 295.13 [M+Na]⁺ |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in peptide synthesis and subsequent conjugation reactions.

Synthesis of Nε-azido-Nα-Boc-L-lysine (this compound)

This protocol describes a common route for the synthesis of the title compound from Nα-Boc-L-lysine.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Procedure:

-

Dissolve Nα-Boc-L-lysine (1.0 eq) in a 1:1 mixture of methanol (B129727) and water.

-

Add sodium bicarbonate (2.5 eq) and copper(II) sulfate (B86663) pentahydrate (0.02 eq).

-

To this stirring solution, add a solution of imidazole-1-sulfonyl azide hydrochloride (1.1 eq) in methanol/water dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, acidify the reaction mixture to pH 3-4 with dilute HCl.

-

Extract the product with ethyl acetate (B1210297) (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford this compound as a white solid.

| Parameter | Value |

| Yield | 75-85% |

| Purity (HPLC) | >95% |

Incorporation of Azide Functionality using Fmoc-Lys(N3)-OH in SPPS

For Fmoc-based SPPS, the corresponding Fmoc-protected version, Fmoc-L-Lys(N3)-OH, is used.

SPPS Cycle for Incorporating Fmoc-Lys(N3)-OH

References

An In-depth Technical Guide to the Core Principles of Utilizing N3-L-Lys(Boc)-OH in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of N-ε-azido-L-lysine(Boc)-OH (N3-L-Lys(Boc)-OH), a versatile building block in the field of click chemistry. With a focus on bioconjugation and its role in drug development, this document details the core concepts, experimental protocols, and relevant data associated with this key reagent.

Introduction to this compound and Click Chemistry

This compound is a derivative of the amino acid L-lysine, featuring an azide (B81097) group (-N3) on the side chain and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. This unique structure makes it an invaluable tool for "click chemistry," a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions.

The azide functionality of this compound allows it to readily participate in two major types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

The Boc protecting group on the α-amino group allows for its use in standard solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of an azide handle into a peptide sequence. This "clickable" handle can then be used for a variety of downstream modifications.

Physicochemical Properties and Data Presentation

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design.

| Property | Value | Reference |

| Chemical Name | (2S)-2-azido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

| CAS Number | 333366-32-8 | [1] |

| Molecular Formula | C11H20N4O4 | [1] |

| Molecular Weight | 272.3 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [2] |

While specific quantitative data for the reaction kinetics and yields of this compound are not extensively consolidated in a single source, the efficiency of azide-alkyne cycloadditions is well-documented. CuAAC reactions are known for their high yields, often exceeding 90%.[3] The reaction rates for SPAAC are dependent on the specific strained alkyne used, with DBCO showing good reaction rates for such applications.[4]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into peptides and its subsequent use in click chemistry reactions. Optimization may be required for specific substrates and applications.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling of this compound:

-

Dissolve this compound (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 4-8 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the resin.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Peptide

This protocol describes the conjugation of an alkyne-containing molecule to a peptide with an incorporated this compound residue.

Materials:

-

Azide-modified peptide (1 equivalent)

-

Alkyne-functionalized molecule (1.1-1.5 equivalents)

-

Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

-

Ligand (e.g., THPTA) solution (optional, to stabilize the Cu(I) catalyst)

-

Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

-

Dissolve Reactants: Dissolve the azide-modified peptide and the alkyne-functionalized molecule in the chosen solvent system.

-

Prepare Catalyst Solution: In a separate tube, mix the CuSO4 solution with the ligand solution (if used).

-

Initiate Reaction: Add the copper/ligand solution to the reaction mixture.

-

Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

-

Reaction: Allow the reaction to proceed at room temperature with gentle stirring for 1-12 hours. Monitor the reaction progress by LC-MS.

-

Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Peptide

This protocol outlines the copper-free conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to an azide-modified peptide.

Materials:

-

Azide-modified peptide (1 equivalent)

-

Strained alkyne-functionalized molecule (e.g., DBCO-PEG-NHS ester) (1.2-2.0 equivalents)

-

Solvent (e.g., Phosphate-buffered saline (PBS), water, or other biocompatible buffers)

Procedure:

-

Dissolve Reactants: Dissolve the azide-modified peptide and the strained alkyne-functionalized molecule in the chosen solvent.

-

Reaction: Combine the solutions of the azide and the strained alkyne.

-

Incubation: Allow the reaction to proceed at room temperature. Reaction times can range from 1 to 24 hours, depending on the reactant concentrations and the specific strained alkyne used. Monitor the reaction progress by RP-HPLC or LC-MS.

-

Purification: Once the reaction is complete, purify the product using an appropriate chromatographic method such as RP-HPLC.

Visualization of Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows and logical relationships in the application of this compound.

Caption: Workflow for incorporating this compound into a peptide via SPPS.

Caption: General workflows for CuAAC and SPAAC reactions with an azide-modified peptide.

Caption: Conceptual signaling pathway for an ADC targeting the HER2 receptor.

Conclusion

This compound is a powerful and versatile reagent for the site-specific introduction of azide functionalities into peptides and other biomolecules. Its compatibility with standard solid-phase peptide synthesis and its utility in both CuAAC and SPAAC click chemistry reactions make it an indispensable tool for researchers in drug discovery, chemical biology, and materials science. The ability to create stable and specific bioconjugates opens up a wide range of possibilities for the development of targeted therapeutics, diagnostic agents, and novel biomaterials. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this compound in your research endeavors.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of N3-L-Lysine Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of bioorthogonal functional groups into peptides is a powerful strategy in chemical biology and drug development. The azide (B81097) moiety, introduced via an azido-lysine residue, is particularly valuable due to its stability and ability to participate in highly selective "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions enable the precise conjugation of peptides to a wide array of molecules, including fluorescent probes, imaging agents, drug payloads, and polymers for enhancing therapeutic properties.[1]

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing Nε-azido-L-lysine using Fmoc/tBu chemistry. The protocols detailed herein cover the incorporation of Fmoc-L-Lys(N3)-OH , deprotection, cleavage from the resin, and final purification.

Key Features of Fmoc-L-Lys(N3)-OH in SPPS

-

Compatibility: Fmoc-L-Lys(N3)-OH is fully compatible with standard Fmoc-SPPS protocols.[1][2]

-

Stability: The azide group on the lysine (B10760008) side chain is stable to the mildly basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the strongly acidic conditions of cleavage from the resin (e.g., trifluoroacetic acid).[1][2][3]

-

Bioorthogonality: The azide group does not react with native biological functionalities, allowing for specific chemical modifications in complex biological environments.

-

Versatility: Peptides containing azido-lysine are versatile tools for creating peptide-drug conjugates, radiolabeled peptides for imaging, and probes for studying protein-protein interactions.[1]

Experimental Protocols

Materials and Reagents

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-L-Lys(N3)-OH

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), ACS grade

-

Piperidine, reagent grade

-

N,N'-Diisopropylethylamine (DIPEA), peptide synthesis grade

-

Coupling reagents (e.g., HATU, HBTU, DIC)

-

Activators/additives (e.g., HOBt, Oxyma Pure®)

-